molecular formula C14H22N2O2 B14675986 5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one CAS No. 29777-68-2

5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one

Cat. No.: B14675986
CAS No.: 29777-68-2
M. Wt: 250.34 g/mol
InChI Key: GRMYSLRYOLPZAM-VQHVLOKHSA-N
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Description

5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one is an organic compound featuring a unique structure with two pyrrolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one typically involves the reaction of 4,4-dimethyl-5-oxopyrrolidine with 3,3,5-trimethylpyrrolidin-2-one under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-5-oxopyrrolidine
  • 3,3,5-trimethylpyrrolidin-2-one
  • N-methylpyrrolidinone

Uniqueness

5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one is unique due to its dual pyrrolidinone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

29777-68-2

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one

InChI

InChI=1S/C14H22N2O2/c1-12(2)6-9(15-10(12)17)7-14(5)8-13(3,4)11(18)16-14/h7H,6,8H2,1-5H3,(H,15,17)(H,16,18)/b9-7+

InChI Key

GRMYSLRYOLPZAM-VQHVLOKHSA-N

Isomeric SMILES

CC1(C/C(=C\C2(CC(C(=O)N2)(C)C)C)/NC1=O)C

Canonical SMILES

CC1(CC(=CC2(CC(C(=O)N2)(C)C)C)NC1=O)C

Origin of Product

United States

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